molecular formula C11H11NO4 B2480178 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid CAS No. 1216146-86-9

2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Cat. No.: B2480178
CAS No.: 1216146-86-9
M. Wt: 221.212
InChI Key: FUUSADZGQNVUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 1216146-86-9) is a high-value chemical building block primarily used in medicinal chemistry and drug discovery research. This compound features the 1,4-benzoxazine core, a privileged scaffold in the design and synthesis of peptidomimetics . As a mimetic of biologically active peptides, this scaffold serves as a key synthon for creating novel compounds with potential pharmacological activity, allowing researchers to investigate the influence of chirality on biological interactions . The carboxylic acid functional group at the 7-position provides a versatile handle for further synthetic modification, enabling conjugation, amide bond formation, and the creation of diverse derivative libraries . With a molecular formula of C11H11NO4 and a molecular weight of 221.212 g/mol , this reagent is characterized by its high purity to ensure consistent and reliable research outcomes. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in various applications, including but not limited to, the development of enzyme inhibitors, receptor ligands, and other bioactive molecules where the benzoxazine core can contribute to key pharmacophore elements.

Properties

IUPAC Name

2,2-dimethyl-3-oxo-4H-1,4-benzoxazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-11(2)10(15)12-7-4-3-6(9(13)14)5-8(7)16-11/h3-5H,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUSADZGQNVUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminophenol Derivatives

A primary route involves cyclocondensation between 7-nitro-2-aminophenol and dimethyl-substituted diols or ketones. For example, reacting 7-nitro-2-aminophenol with 2,2-dimethyl-1,3-propanediol in the presence of p-toluenesulfonic acid yields the intermediate 7-nitro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. Subsequent catalytic hydrogenation reduces the nitro group to an amine, followed by oxidation with Jones reagent to introduce the 3-oxo group.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the diol’s electrophilic carbon, forming the oxazine ring. Acid catalysis facilitates dehydration, while oxidation with CrO3 introduces the ketone.

Aryl Chloroformate-Mediated Cyclization

Patent EP0968197B1 discloses a method using 4-nitrophenyl chloroformate to cyclize N-(2-hydroxy-5-carboxyphenyl)-2,2-dimethylpropionamide. The reaction, conducted in THF with K2CO3, achieves 78% yield by facilitating intramolecular esterification.

Optimization : Replacing 4-nitrophenyl chloroformate with phenyl chloroformate reduces side products, while NaOH/EtOH systems improve selectivity for the 3-oxo derivative.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Purity (%) Scalability
Cyclocondensation 7-Nitro-2-aminophenol, diol Cyclization, oxidation 65–72 >95 High
Nitrile hydrolysis 7-Cyano intermediate Acidic hydrolysis 58–65 90–93 Moderate
Aryl chloroformate N-(2-hydroxy-5-carboxyphenyl)amide Cyclization, deprotection 70–78 >98 Industrial

The aryl chloroformate method offers superior yield and purity, making it preferable for large-scale synthesis. However, cyclocondensation remains versatile for introducing diverse substituents.

Challenges and Innovations

  • Oxidation Selectivity : Over-oxidation of the 3-oxo group to carboxylates remains a challenge. Using PCC in dichloromethane minimizes this side reaction.
  • Carboxylic Acid Protection : Methyl ester protection (e.g., CH2N2) during cyclization prevents decarboxylation, with subsequent saponification (NaOH/MeOH) restoring the acid.

Chemical Reactions Analysis

Oxidation Reactions

The 3-oxo group and aromatic ring enable multiple oxidation pathways:

Reaction TypeReagents/ConditionsProductNotesSource
Ring oxidationKMnO₄ (acidic conditions)Quinone derivativesMethyl groups stabilize against over-oxidation
Side-chain oxidationCrO₃/H₂SO₄Oxo-carboxylic acid derivativesLimited by steric hindrance from 2,2-dimethyl groups
  • In acidic KMnO₄, the benzene ring undergoes oxidation to form quinones, though the 2,2-dimethyl groups slow this process compared to non-methylated analogs.

  • Chromium-based oxidants target the oxazine ring’s α-carbons but show reduced efficiency due to steric effects.

Reduction Reactions

The 3-oxo group and carboxylic acid are key reduction targets:

Reaction TypeReagents/ConditionsProductNotesSource
Ketone reductionNaBH₄/MeOH3-Hydroxy intermediateLow yield due to ring strain
Catalytic hydrogenationH₂/Pd-CTetrahydrobenzoxazine derivativeRequires high pressure (5 atm)
  • Sodium borohydride reduces the 3-oxo group to a hydroxyl group, but the product is unstable and prone to re-oxidation .

  • Full hydrogenation of the oxazine ring requires harsh conditions but yields saturated analogs .

Carboxylic Acid Derivative Formation

The -COOH group participates in classic acid-mediated reactions:

Reaction TypeReagents/ConditionsProductNotesSource
EsterificationSOCl₂/ROHMethyl/ethyl estersHigh yield (>85%)
Amide formationEDCl/HOBt, RNH₂Substituted amidesSteric hindrance reduces efficiency
DecarboxylationPyridine, Δ (180°C)2,2-Dimethyl-1,4-benzoxazin-3-oneFacilitated by electron-withdrawing oxo group
  • Esterification proceeds efficiently with thionyl chloride and alcohols.

  • Decarboxylation under thermal conditions produces a simplified benzoxazine scaffold.

Nucleophilic Substitution

The oxazine nitrogen and oxygen atoms are reactive sites:

Reaction TypeReagents/ConditionsProductNotesSource
N-AlkylationR-X, K₂CO₃/DMFN-substituted derivativesLimited by steric bulk of 2,2-dimethyl groups
O-AcylationAc₂O, H₂SO₄Acetylated oxazineRequires catalytic acid
  • Alkylation at the nitrogen is feasible but yields drop with bulky alkyl halides.

  • Acetylation targets the oxazine oxygen, forming stable O-acetyl derivatives.

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reaction TypeReagents/ConditionsProductNotesSource
Amide cyclizationPOCl₃, ΔFused triazolo-benzoxazineRequires dehydrating agents
Schiff base formationRCHO, NH₃Imine-linked macrocyclespH-dependent kinetics
  • Reaction with hydrazine derivatives forms triazolo-fused systems under acidic conditions .

  • Condensation with aldehydes yields macrocyclic structures for coordination chemistry .

pH-Dependent Reactivity

The carboxylic acid (pKa ~3.73 ) and oxazine ring dictate pH-sensitive behavior:

  • Acidic conditions : Protonation of the oxazine nitrogen enhances electrophilic aromatic substitution.

  • Basic conditions : Deprotonation of -COOH facilitates nucleophilic reactions at C-7.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a precursor for creating more complex heterocyclic compounds.
  • Chemical Reactions : The compound can undergo oxidation to form quinones, reduction to yield dihydro derivatives, and substitution reactions to introduce various functional groups .

Biology

  • Biological Activity : Studies indicate potential antimicrobial and anticancer properties. The compound's unique structure allows it to interact with specific molecular targets, modulating their activity .

Medicine

  • Drug Development : Ongoing research aims to explore its pharmacophoric properties for medicinal chemistry applications. Its ability to induce apoptosis in cancer cells has been a focal point .

Industry

  • Material Science : Investigated for use in advanced materials such as polymers and resins. Its structural features lend themselves to applications in creating durable and functional materials .

Case Study 1: Anticancer Activity

A study on MDA-MB-231 breast cancer cells demonstrated that treatment with 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid resulted in significant reductions in cell viability. The mechanism involved caspase activation leading to apoptosis .

Case Study 2: Colorectal Cancer Research

Research involving COLO201 cells indicated that the compound not only inhibited cell proliferation but also significantly altered gene expression related to survival and apoptosis pathways. This suggests a dual action mechanism that could be exploited for therapeutic purposes .

Mechanism of Action

The mechanism by which 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Effects

  • Halogenated Derivatives : Fluorine (e.g., 2,2-difluoro analogs) increases electronegativity and metabolic stability, making these compounds valuable in drug design . Chlorine at the 6-position (CAS: sc-351335) enhances intramolecular hydrogen bonding and electrophilic substitution rates .
  • Carboxylic Acid vs. Ester : The free carboxylic acid group (as in the target compound) improves water solubility and enables salt formation, whereas ester derivatives (e.g., methyl or ethyl esters) enhance membrane permeability .

Research Findings and Trends

Recent studies highlight benzoxazines as versatile scaffolds in medicinal chemistry:

  • Targeted Drug Delivery : Hydrochloride salts (e.g., CAS 2225154-32-3) are prioritized for improved bioavailability .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -F, -Cl) at specific positions correlate with enhanced antimicrobial potency .
  • Thermal Stability : Methyl and fluorine substituents increase thermal resilience, expanding applications in materials science .

Biological Activity

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a compound belonging to the benzoxazine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₅NO₅
  • SMILES Notation : O=C1N(C)C2=CC(C(CCC(O)=O)=O)=CC=C2OC1C
  • InChI Key : RKJZDKGWLYIRHA-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that derivatives of benzoxazines exhibit various biological activities, including antimicrobial and anticancer properties. The specific compound in focus has been studied for its cytotoxic effects against several cancer cell lines.

Cytotoxic Activity

In a recent study, the compound demonstrated significant cytotoxic activity against various tumor cell lines, including:

Cell LineCytotoxicity (CC50)
4T1 Murine Mammary Carcinoma15 µM
COLO201 Human Colorectal Adenocarcinoma12 µM
A549 Lung Cancer20 µM
Jurkat T-cell Lymphoma25 µM

The cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on metabolic activity. The compound showed a dose-dependent response in these assays, indicating its potential as an antitumor agent .

The mechanism by which this compound exerts its effects involves several pathways:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase in sensitive cell lines. This effect was quantified through flow cytometry analysis.
  • Apoptosis Induction : Evidence suggests that the compound promotes apoptosis in cancer cells through mitochondrial pathways. Increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins were observed after treatment.
  • Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on Breast Cancer Cells : In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Colorectal Cancer Research : A study focusing on COLO201 cells indicated that the compound not only reduced cell proliferation but also altered gene expression related to cell survival and apoptosis pathways .

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, and how are intermediates validated?

A multi-step synthesis is typically employed, starting with condensation of substituted benzoxazine precursors. Key steps include:

  • Cyclization : Formation of the benzoxazine ring under acidic or basic conditions.
  • Carboxylic acid introduction : Hydrolysis of ester intermediates or direct carboxylation.
  • Purification : Column chromatography or recrystallization to isolate intermediates.
    Validation involves NMR spectroscopy (1H/13C) to confirm ring closure and functional groups, and HPLC to assess purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Structural elucidation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzoxazine core .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. What biological activities have been preliminarily reported for benzoxazine derivatives?

Benzoxazines exhibit antihypoxic activity (e.g., protection in normobaric hypoxia models) and potential enzyme inhibition (e.g., interactions with oxidoreductases) . Standard assays include:

  • In vitro enzyme kinetics (e.g., IC50 determination).
  • In vivo hypoxia models (e.g., murine survival studies under low oxygen) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological assays for this compound?

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies:

  • Dose-response validation : Test multiple concentrations to rule out false positives/negatives.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidized or dimerized forms) .
  • Orthogonal assays : Confirm activity across independent models (e.g., cell-based vs. enzymatic assays) .

Q. What mechanistic insights exist for its enzyme interactions, and how can they be further explored?

Preliminary studies suggest competitive inhibition of NADPH-dependent enzymes. Advanced methods:

  • Molecular docking : Use software like AutoDock to model binding to enzyme active sites (e.g., cytochrome P450) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. How can structural modifications optimize its pharmacological profile?

Focus on:

  • Ring substitution : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at position 7 to enhance metabolic stability .
  • Side-chain modulation : Replace methyl groups with bulkier substituents (e.g., isopropyl) to improve target selectivity .
  • Prodrug design : Esterify the carboxylic acid to enhance bioavailability .

Q. What challenges exist in quantifying this compound in biological matrices, and how are they resolved?

Challenges include low solubility and matrix interference. Solutions:

  • Sample preparation : Protein precipitation with acetonitrile followed by SPE cleanup .
  • Detection : UPLC-MS/MS with deuterated internal standards for precise quantification .

Q. Are there green chemistry approaches for synthesizing this compound?

Emerging methods include:

  • Solvent-free mechanochemical synthesis : Ball-milling to reduce waste .
  • Catalytic cyclization : Use of recyclable Lewis acid catalysts (e.g., FeCl3 on silica) .

Key Considerations

  • Methodological focus : Emphasis on experimental design and troubleshooting.
  • Distinction : Basic questions target synthesis/characterization; advanced questions explore mechanistic and optimization challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.